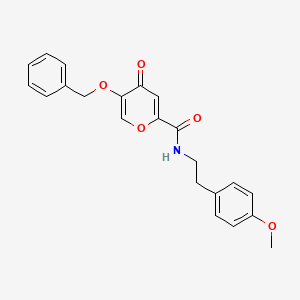

5-(benzyloxy)-N-(4-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(benzyloxy)-N-(4-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound belongs to the pyran family and has been synthesized using various methods.

Applications De Recherche Scientifique

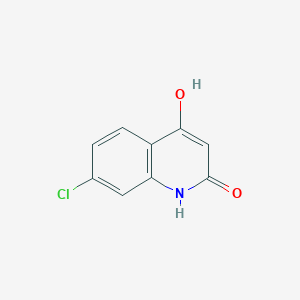

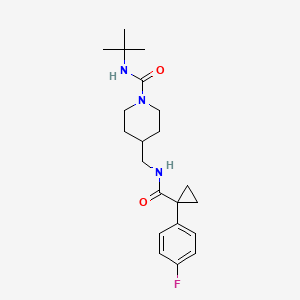

Synthesis of CCR5 Antagonists

A practical method has been developed for synthesizing orally active CCR5 antagonists, which are crucial in the treatment of conditions like HIV. The synthesis process involves a series of reactions including esterification, intramolecular Claisen type reaction, and Suzuki−Miyaura reaction, followed by hydrolysis and amidation. This method establishes a new, inexpensive approach without the need for chromatographic purification, illustrating the compound's relevance in medicinal chemistry research (Ikemoto et al., 2005).

Anti-Inflammatory and Analgesic Agents

Research on novel heterocyclic compounds derived from visnaginone and khellinone, which share a similar chemical space with the query compound, demonstrates their potential as anti-inflammatory and analgesic agents. These compounds have been shown to inhibit cyclooxygenase enzymes (COX-1/COX-2) and possess significant analgesic and anti-inflammatory activities, comparing favorably with sodium diclofenac. This indicates their importance in developing new therapeutic agents (Abu‐Hashem et al., 2020).

Synthesis and Cytotoxicity Studies

The synthesis and characterization of new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives demonstrate the potential of these compounds in cancer research. These derivatives were tested for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, providing insights into their applicability in developing anticancer drugs. This showcases how similar compounds could be used in synthesizing new chemical entities with potential therapeutic benefits (Hassan et al., 2014).

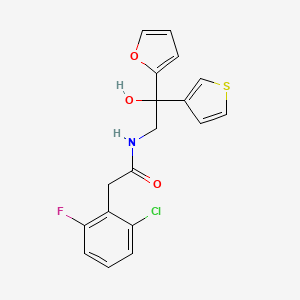

Antibacterial Activity of Oxadiazoles

Synthesis of novel (4-Methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-Oxadiazoles and their evaluation for antibacterial activity highlight the potential of such compounds in addressing bacterial infections. This research demonstrates how modifications to the chemical structure can impact the biological activity of synthesized compounds, offering pathways for the development of new antibacterial agents (Aghekyan et al., 2020).

Mécanisme D'action

Target of Action

For instance, 4-Methoxyphenethyl alcohol, a compound with a similar structure, has been reported to inhibit protein, RNA, and DNA synthesis in Escherichia coli .

Mode of Action

For example, 4-Methoxyphenol acts as an inhibitor in radical polymerization monomers, such as acrylic monomers . It works together with oxygen to form peroxy radicals, which then react with the monomer to form a random copolymer .

Biochemical Pathways

For instance, 4-Methoxyphenol is known to inhibit peroxide formation in ethers, chlorinated hydrocarbons, and ethyl cellulose .

Result of Action

For example, 4-Methoxyphenol is known to inhibit peroxide formation, thereby preventing the formation of long oxygen−monomer copolymer chains .

Propriétés

IUPAC Name |

N-[2-(4-methoxyphenyl)ethyl]-4-oxo-5-phenylmethoxypyran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO5/c1-26-18-9-7-16(8-10-18)11-12-23-22(25)20-13-19(24)21(15-28-20)27-14-17-5-3-2-4-6-17/h2-10,13,15H,11-12,14H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDBKVUKEWNYZQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Chlorobenzyl)thio]-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2927611.png)

![N-(1,3-benzodioxol-5-yl)-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide](/img/structure/B2927617.png)

![3-methyl-7H-pyrazolo[3,4-b]pyridine-5-carbohydrazide](/img/structure/B2927620.png)

![N-(2,4-dimethoxyphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2927621.png)

![5-[2-(4-Chloroanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile](/img/structure/B2927624.png)

![1-methyl-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2927630.png)

![3-iodo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2927631.png)